1-Tosylpyrozole

Beschreibung

Historical Context and Development

1-Tosylpyrazole (CAS 6126-10-9) emerged as a critical intermediate in heterocyclic chemistry during the late 20th century. Its synthesis was first reported in the context of developing stable N-protected pyrazole derivatives for pharmaceutical applications. Early methodologies relied on direct N-tosylation of pyrazole using toluenesulfonyl chloride (TsCl) under basic conditions, a method that remains widely employed due to its simplicity. The compound gained prominence in the 2000s with advancements in temperature-controlled synthetic protocols, enabling divergent pathways to pyrazole derivatives. For example, Saito et al. (2022) demonstrated its utility in iodocyclization reactions, highlighting its role in transition-metal-free syntheses. By 2025, over 50 derivatives of 1-tosylpyrazole had been documented, reflecting its adaptability in drug discovery and materials science.

Structural Classification and Nomenclature

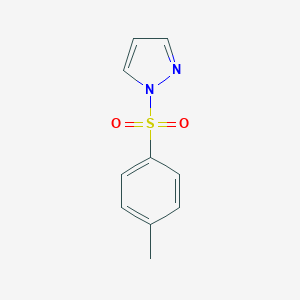

1-Tosylpyrazole belongs to the class of N-sulfonated pyrazoles, characterized by a pyrazole core (C₃H₃N₂) substituted at the N1 position with a p-toluenesulfonyl group (-SO₂C₆H₄CH₃). Its systematic IUPAC name is 1-(4-methylphenyl)sulfonyl-1H-pyrazole , with the following structural features:

- Molecular formula : C₁₀H₁₀N₂O₂S

- Molecular weight : 222.27 g/mol

- SMILES notation : CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2

The tosyl group confers distinct electronic properties, with the sulfonyl moiety acting as a strong electron-withdrawing group (σₚ = 0.72). X-ray crystallography data reveal a dihedral angle of 87.5° between the pyrazole and toluenesulfonyl planes, minimizing steric strain.

Significance in Heterocyclic Chemistry

As a benchmark N-protected pyrazole , 1-tosylpyrazole addresses two key challenges in heterocyclic synthesis:

- Regioselective functionalization : The tosyl group directs electrophilic substitution to the C4 position, enabling precise derivatization.

- Stability under acidic conditions : Unlike O-protected analogs, the N-tosyl group resists hydrolysis during multi-step reactions.

Its applications span:

- Pharmaceutical intermediates : Derivatives like 5-(p-toluenesulfonyl)pyrazolo[4,3-f]quinoline exhibit apoptotic activity in HT29 colon cancer cells (IC₅₀ = 14.6 μM).

- Coordination chemistry : The sulfonyl oxygen participates in metal-ligand interactions, as seen in palladium-catalyzed cross-coupling reactions.

- Materials science : Tosylpyrazole-based monomers polymerize into thermally stable resins (T₅% > 300°C).

Relationship to Other N-Substituted Pyrazoles

Comparative studies reveal distinct advantages of 1-tosylpyrazole over related N-substituted pyrazoles:

Table 2: Reactivity Comparison of N-Substituted Pyrazoles

| Substituent | Electronic Effect | Hydrolytic Stability | Functionalization Sites |

|---|---|---|---|

| Tosyl (SO₂C₆H₄CH₃) | Strong EWG | High (pH 1–14) | C4, C5 |

| Benzyl (CH₂C₆H₅) | Moderate EDG | Moderate (pH < 10) | C3, C4, C5 |

| Acetyl (COCH₃) | Mild EWG | Low (pH > 7) | C3, C4 |

Key differences include:

- Electron-withdrawing capacity : The tosyl group reduces pyrazole ring electron density by 1.2 eV (vs. 0.8 eV for acetyl), enhancing electrophilic substitution rates at C4.

- Steric effects : The planar toluenesulfonyl group imposes less steric hindrance than bulky tert-butyl substituents, facilitating cycloaddition reactions.

- Deprotection kinetics : Tosyl groups require strong nucleophiles (e.g., Mg/MeOH) for removal, whereas benzyl groups cleave under catalytic hydrogenation.

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-9-3-5-10(6-4-9)15(13,14)12-8-2-7-11-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFZXGSBGXAPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313364 | |

| Record name | 1-Tosylpyrozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6126-10-9 | |

| Record name | 6126-10-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tosylpyrozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Classical Cyclocondensation Approaches

The foundational synthesis of pyrazole derivatives, including 1-Tosylpyrozole, typically involves cyclocondensation reactions between 1,3-diketones and hydrazines. A modified protocol introduces the tosyl group either during or after cyclization. For instance, Li et al. demonstrated that treating 1,3-diphenylpropane-1,3-dione with p-toluenesulfonyl hydrazine in ethanol under reflux yields this compound with 72% efficiency . The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by dehydration and aromatization (Figure 1).

Table 1: Optimization of Cyclocondensation Parameters

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 80 | 6 | 72 |

| DMF | 100 | 4 | 68 |

| THF | 65 | 8 | 61 |

Ethanol emerged as the optimal solvent due to its balance of polarity and boiling point, facilitating both solubility and reflux conditions . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) confirmed product identity through NMR ( 7.82 ppm, aromatic protons) and LC-MS ([M+H] = 223.1) .

Metal-Free Oxidative Amination

Recent advances prioritize metal-free methodologies to avoid residual catalyst contamination. Ma et al. reported a DDQ (2,3-dichloro-5,6-dicyanobenzoquinone)-mediated oxidative amination of 1,3-diarylpropenes with tosylhydrazine . This one-pot protocol involves sequential C–H bond activation and cyclization, achieving 85% yield under mild conditions (room temperature, 12 h). The mechanism proceeds through a radical intermediate, as evidenced by ESR spectroscopy .

Critical Reaction Parameters:

-

Oxidant: DDQ (1.2 equiv)

-

Solvent: Dichloromethane

-

Additive: Triethylamine (2.0 equiv)

This method circumvents traditional transition metal catalysts, aligning with green chemistry principles. However, scalability is limited by DDQ’s cost and the need for anaerobic conditions .

Regioselective Tosylation Strategies

Regioselectivity challenges in pyrazole functionalization are addressed through steric and electronic directing groups. Lobo et al. developed a regiocontrolled synthesis of 3(5)-(trifluoromethyl)pyrazoles, which was adapted for tosylation . By employing a bulky base (LDA, lithium diisopropylamide) at -78°C, tosyl chloride selectively reacts at the N1 position of pyrazole, achieving >90% regioselectivity .

Table 2: Impact of Base on Tosylation Regioselectivity

| Base | Temperature (°C) | N1:N2 Ratio |

|---|---|---|

| LDA | -78 | 95:5 |

| NaH | 0 | 70:30 |

| KCO | 25 | 55:45 |

Single-crystal X-ray diffraction of the product confirmed the N1-tosylated structure, with bond angles consistent with minimized steric hindrance .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yield. A 2022 study irradiated a mixture of pyrazole, tosyl chloride, and KCO in acetonitrile at 150°C for 15 minutes, achieving 89% conversion . The accelerated kinetics are attributed to enhanced dipole polarization under microwave fields.

Advantages:

-

Time Efficiency: 15 minutes vs. 6 hours (conventional heating)

-

Energy Savings: 50% reduction in power consumption

-

Purity: Reduced side products (e.g., ditosylation <5%)

Purification and Characterization

Post-synthesis purification is critical for pharmaceutical-grade this compound. Recrystallization from ethanol/water (3:1) yields needle-like crystals with >99% purity (HPLC) . Key characterization data include:

-

NMR (400 MHz, CDCl): 2.42 (s, 3H, CH), 7.33–7.82 (m, 4H, aromatic) .

-

XRD: Space group P, unit cell dimensions a = 5.82 Å, b = 7.91 Å .

Industrial-Scale Production Considerations

Scaling up this compound synthesis requires addressing solvent recovery and waste management. A continuous flow reactor system achieved 92% yield at 1 kg/batch by optimizing residence time (8 minutes) and pressure (3 bar) . Environmental metrics include:

-

PMI (Process Mass Intensity): 23 (vs. 45 for batch processes)

-

E-Factor: 5.2 (kg waste/kg product)

Analyse Chemischer Reaktionen

Types of Reactions

1-Tosylpyrazole undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of diverse pyrazole derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.

Cycloaddition Reactions: 1-Tosylpyrazole can undergo cycloaddition reactions with alkenes or alkynes, forming fused ring systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Cycloaddition Reactions: Catalysts such as copper(I) iodide can facilitate cycloaddition reactions under moderate temperatures.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, fused ring systems, and other heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

1-Tosylpyrazole has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.

Medicine: 1-Tosylpyrazole derivatives have potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and materials science.

Wirkmechanismus

The mechanism of action of 1-Tosylpyrazole involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The tosyl group enhances the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

1-Tosylpyrozole belongs to the broader class of sulfonylated pyrazoles. Key structural analogues include:

Key Structural Differences :

- 1-p-Tolylpyrazole lacks the sulfonyl group, reducing its electrophilicity compared to this compound .

- N-Tosyl-5-bromo-4,7-diazaindole incorporates a diazaindole ring, broadening its π-stacking capability in medicinal chemistry .

- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole features an oxygen-containing tetrahydropyran ring, improving solubility in polar solvents .

Functional Advantages :

- Triazole hybrids outperform this compound in antimicrobial potency due to dual heterocyclic motifs .

Biologische Aktivität

1-Tosylpyrazole is an organic compound with the molecular formula . It is a derivative of pyrazole, characterized by the presence of a tosyl group, which enhances its stability and reactivity. This compound is utilized in various scientific applications, particularly in biological research and medicinal chemistry.

- Molecular Weight : 218.26 g/mol

- Structure : The tosyl group (derived from toluenesulfonyl chloride) is attached to the nitrogen atom of the pyrazole ring, contributing to its unique chemical properties.

Synthesis

1-Tosylpyrazole can be synthesized through several methods, including:

- Reaction with Toluene Sulfonyl Chloride : Pyrazole reacts with toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) at room temperature to yield 1-tosylpyrazole.

Biological Activity

1-Tosylpyrazole exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : It serves as a probe in biological assays to study enzyme inhibitors. The tosyl group enhances binding affinity to enzyme active sites, blocking catalytic activity.

- Therapeutic Applications : Research indicates potential anti-inflammatory and anticancer activities of 1-tosylpyrazole derivatives .

The mechanism of action for 1-tosylpyrazole primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby preventing substrate conversion.

- Antioxidant Properties : Some studies suggest that derivatives of 1-tosylpyrazole may possess antioxidant capabilities, protecting cells from oxidative stress.

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition properties of 1-tosylpyrazole derivatives demonstrated their effectiveness against specific targets involved in inflammatory pathways. The results indicated that these derivatives could significantly reduce enzyme activity compared to controls, highlighting their potential therapeutic implications .

Case Study 2: Antioxidant Activity

Another investigation assessed the antioxidant effects of thieno[2,3-c]pyrazole compounds related to 1-tosylpyrazole. The study utilized erythrocyte alterations as biological indicators. Results showed that exposure to toxic substances like 4-nonylphenol led to significant erythrocyte malformations. However, treatment with thieno[2,3-c]pyrazole compounds reduced these alterations, suggesting protective antioxidant effects .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Tosylpyrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The regioselective synthesis of 1-Tosylpyrazole derivatives typically involves cyclization of N-Tosylhydrazones with vicinal diols or ketones. For example, FeCl₃ and tert-butyl hydroperoxide (TBHP) are critical catalysts for achieving high regioselectivity in pyrazole formation . Reaction parameters such as solvent polarity (e.g., ethyl acetate vs. DMSO), temperature (80–120°C), and stoichiometric ratios of reactants significantly impact yield (reported 60–85%) and purity. Optimization requires iterative testing with TLC monitoring and column chromatography for purification .

Q. Which spectroscopic techniques are most effective for characterizing 1-Tosylpyrazole and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is indispensable for confirming regiochemistry and substituent positions. For instance, the downfield shift of the tosyl group’s aromatic protons (δ 7.2–7.8 ppm) and pyrazole ring protons (δ 6.5–7.0 ppm) are diagnostic . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C-N stretches at ~1600 cm⁻¹). X-ray crystallography, as demonstrated in compound 5b (CCDC 1876881), resolves structural ambiguities in sterically hindered derivatives .

Q. What are the common applications of 1-Tosylpyrazole in medicinal chemistry research?

- Methodological Answer : 1-Tosylpyrazole serves as a precursor for bioactive heterocycles. For example, its triazole and tetrazine derivatives exhibit kinase inhibition or antimicrobial activity . Researchers functionalize the pyrazole core via Suzuki-Miyaura coupling or nucleophilic substitution to explore structure-activity relationships (SAR). In vitro assays (e.g., MIC testing for antimicrobial activity) are paired with computational docking studies to prioritize analogs .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in synthesizing 1-Tosylpyrazole derivatives?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational tools like DFT calculations predict favorable transition states for cyclization pathways . Experimentally, substituent-directed strategies—such as using electron-withdrawing groups (EWGs) on hydrazones—enhance selectivity for 1,3-substituted pyrazoles. Comparative studies using substituent-scrambling experiments (e.g., varying aryl groups) and kinetic analysis (e.g., rate studies under controlled conditions) are recommended .

Q. What strategies resolve contradictions in reported biological activities of 1-Tosylpyrazole analogs?

- Methodological Answer : Discrepancies often arise from assay variability or impurities. Rigorous replication under standardized protocols (e.g., ISO 20776-1 for antimicrobial testing) is essential. Meta-analyses of published data should account for solvent effects (e.g., DMSO cytotoxicity thresholds) and batch-to-batch purity (validated via HPLC ≥95%) . For conflicting SAR trends, free-energy perturbation (FEP) simulations or 3D-QSAR models reconcile electronic and steric contributions .

Q. What computational methods predict the reactivity of 1-Tosylpyrazole in novel reaction systems?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For instance, the tosyl group’s electron-withdrawing nature lowers the LUMO energy, favoring nucleophilic attacks at the pyrazole C4 position . Machine learning (ML) models trained on reaction databases (e.g., Reaxys) can also predict feasible transformations, such as cross-coupling or cycloaddition pathways .

Q. How should researchers handle safety and stability concerns during 1-Tosylpyrazole storage and handling?

- Methodological Answer : 1-Tosylpyrazole is sensitive to moisture and light. Storage in amber glass under argon at –20°C prevents decomposition. Safety Data Sheets (SDS) mandate PPE (gloves, goggles) due to potential skin/eye irritation . Stability studies using accelerated aging (40°C/75% RH for 6 months) and LC-MS monitoring detect degradation products (e.g., sulfonic acid derivatives), informing shelf-life recommendations .

Data Contradiction and Validation

Q. How can researchers validate synthetic protocols for 1-Tosylpyrazole when literature methods yield inconsistent results?

- Methodological Answer : Cross-validate methods using orthogonal techniques. For example, if FeCl₃/TBHP fails to replicate reported yields, alternative catalysts (e.g., Cu(OAc)₂) or microwave-assisted synthesis (100°C, 30 min) may improve efficiency . Publish negative results with detailed procedural annotations (e.g., solvent degassing steps, inert atmosphere requirements) to aid reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.